2-Acetyl-4-nitropyrrole

Vue d'ensemble

Description

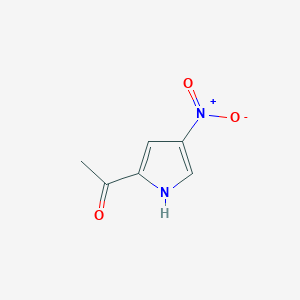

2-Acetyl-4-nitropyrrole is an organic compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4-nitropyrrole can be achieved through various methods. One common approach involves the nitration of pyrrole derivatives. For instance, nitration of pyrrole with acetyl nitrate in acetic anhydride at -10°C leads to the formation of 2-nitropyrrole as the main product . Another method involves the reaction of pyrrole with acetyl chloride and nitric acid under controlled conditions .

Industrial Production Methods: Industrial production of pyrrole derivatives often involves catalytic processes. For example, the Paal-Knorr synthesis is a widely used method where 1,4-dicarbonyl compounds react with ammonia or amines to form pyrroles . This method is scalable and can be adapted for the production of various substituted pyrroles, including this compound.

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The electron-rich pyrrole ring facilitates electrophilic substitution, with regioselectivity influenced by the acetyl and nitro groups.

Nitration

- Reagents/Conditions : Nitration with HNO₃ in Ac₂O at -40°C yields 2-acetyl-3,4-dinitropyrrole as a minor product (36%) alongside 2-acetyl-4-nitropyrrole (51%) .

- Mechanistic Insight : The acetyl group directs incoming electrophiles to the 3- and 5-positions, while the nitro group deactivates the ring, favoring substitution at remaining activated positions .

Halogenation

- Reagents/Conditions : Chlorination with SO₂Cl₂ in ether at 0°C produces 2-acetyl-3-chloro-4-nitropyrrole as the primary product .

- Regioselectivity : Halogenation occurs preferentially at the 3-position due to steric and electronic effects of substituents .

Sulfonation

- Reagents/Conditions : Sulfonation with SO₃ in pyridine forms 2-acetyl-4-nitro-pyrrole-3-sulfonic acid .

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions.

Catalytic Hydrogenation

- Reagents/Conditions : H₂/Pd-C in ethanol reduces the nitro group to an amine, yielding 2-acetyl-4-aminopyrrole .

- Side Reactions : Over-reduction of the pyrrole ring may occur under prolonged reaction times.

Metal-Acid Systems

- Reagents/Conditions : Sn/HCl selectively reduces the nitro group without affecting the acetyl moiety .

Oxidation of the Pyrrole Ring

- Reagents/Conditions : Treatment with CrO₃ in acetic acid oxidizes the pyrrole ring to maleimide derivatives.

Acetyl Group Reactivity

- Hydrolysis : Alkaline conditions (NaOH/H₂O) hydrolyze the acetyl group to a carboxylic acid, forming 4-nitro-pyrrole-2-carboxylic acid .

Comparative Reactivity of Nitropyrrole Derivatives

Substituent positioning critically influences reactivity:

Biological Implications of Reaction Products

- Mutagenicity : Nitration products like 1-nitro-2-acetylpyrrole (NAP) exhibit direct mutagenicity in Salmonella assays due to DNA adduct formation .

- Cytotoxicity : Reduction products (e.g., 4-aminopyrrole derivatives) show lower cytotoxicity compared to nitro analogs, suggesting nitro group involvement in toxicity .

Applications De Recherche Scientifique

Antibacterial Activity

Research indicates that compounds containing the pyrrole structure, including 2-acetyl-4-nitropyrrole, exhibit significant antibacterial properties. The presence of the nitro group can lead to the formation of reactive intermediates that interact with biological macromolecules, potentially altering their function .

- Case Study : A study highlighted the development of new antibacterial agents based on pyrrole derivatives, where modifications to the pyrrole ring were shown to enhance activity against resistant bacterial strains like MRSA .

Cytotoxicity and Mutagenicity

This compound has been observed to possess mutagenic and cytotoxic properties. Its derivatives may interact with cellular systems, leading to toxicity in certain cell lines. These interactions are crucial for understanding its biological implications .

Starting Material for Synthesis

The compound is utilized as a precursor for synthesizing various complex organic molecules due to its functional groups. This capability allows chemists to explore diverse synthetic pathways and develop new compounds with tailored properties.

- Synthesis Techniques : Various methods have been documented for synthesizing this compound, including eco-friendly approaches that utilize ultrasound-assisted reactions .

Interaction Studies

Studies have focused on the interaction of this compound with proteins and nucleic acids. The ability of this compound to form adducts with these macromolecules is significant for understanding its potential biological effects and mechanisms of toxicity .

Mécanisme D'action

The mechanism of action of 2-Acetyl-4-nitropyrrole involves its interaction with various molecular targets. Pyrrole derivatives are known to interact with enzymes and receptors, leading to various biological effects . The nitro group in this compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity .

Comparaison Avec Des Composés Similaires

2-Nitropyrrole: Similar in structure but lacks the acetyl group.

3-Nitropyrrole: Another nitropyrrole derivative with the nitro group at a different position.

2-Acetylpyrrole: Similar but lacks the nitro group.

Uniqueness: 2-Acetyl-4-nitropyrrole is unique due to the presence of both acetyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to other pyrrole derivatives .

Activité Biologique

2-Acetyl-4-nitropyrrole (CAS No. 32116-24-8) is a member of the nitropyrrole family, characterized by its unique structure that includes both an acetyl group and a nitro group attached to a pyrrole ring. This compound has garnered attention due to its diverse biological activities, including mutagenic, cytotoxic, and potential therapeutic effects. Understanding its biological activity is critical for its application in medicinal chemistry and pharmacology.

- Molecular Formula : C₆H₆N₂O₃

- Molecular Weight : 154.12 g/mol

- Structure : The compound features a five-membered nitrogen-containing aromatic ring, contributing to its distinct chemical reactivity.

This compound exhibits its biological effects primarily through:

- Electrophilic Substitution : The nitro group can undergo metabolic activation to form reactive intermediates that interact with biological macromolecules.

- Binding Interactions : It has been shown to form adducts with proteins and nucleic acids, potentially altering their function and leading to cytotoxic effects.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties :

- Antifungal Activity : Studies have demonstrated efficacy against various fungal strains, suggesting potential applications in treating fungal infections.

- Antibacterial Effects : The compound has shown activity against several bacterial species, indicating its potential as a broad-spectrum antimicrobial agent.

Cytotoxicity and Mutagenicity

This compound is also noted for its cytotoxic and mutagenic properties :

- In vitro studies indicate that it can induce cell death in certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.

- Its mutagenic potential raises concerns about safety and necessitates careful evaluation in drug development contexts.

Study on Antifungal Activity

A study investigated the antifungal properties of this compound against Candida albicans and Aspergillus niger. Results showed:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.

- Mechanistic studies suggested that the compound disrupts fungal cell membrane integrity, leading to cell death.

Mutagenicity Assessment

Another research effort focused on assessing the mutagenic potential of this compound using the Ames test:

- The compound exhibited positive results, indicating it could cause mutations in bacterial DNA.

- Further studies are required to evaluate the implications of these findings for human health.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Unique Properties |

|---|---|---|

| 1-Nitro-2-acetylpyrrole | Acetyl group at position 2, nitro at position 1 | Different position of substituents affects reactivity |

| 1,3,5-Trinitro-2-acetylpyrrole | Three nitro groups on the pyrrole ring | Increased electron-withdrawing effects enhance reactivity |

| 4-Acetyl-3-nitropyrrole | Acetyl at position 4, nitro at position 3 | Variations in substitution influence biological activity |

The distinct positioning of functional groups in this compound contributes to its unique chemical behavior compared to these similar compounds.

Propriétés

IUPAC Name |

1-(4-nitro-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4(9)6-2-5(3-7-6)8(10)11/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXRYIUQTXMTEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185904 | |

| Record name | Ketone, methyl (4-nitro-2-pyrrolyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32116-24-8 | |

| Record name | Ketone, methyl (4-nitro-2-pyrrolyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032116248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32116-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketone, methyl (4-nitro-2-pyrrolyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.